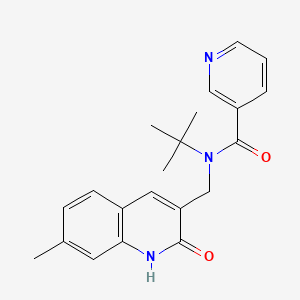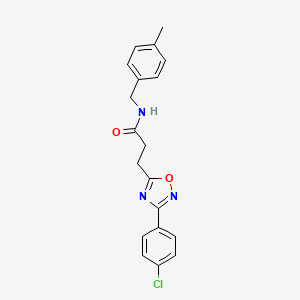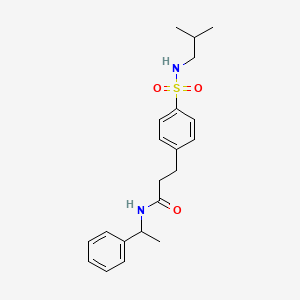
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide, also known as BMH-21, is a small molecule inhibitor that has shown potential as a cancer therapeutic. It was first synthesized in 2010 by researchers at the University of Illinois at Urbana-Champaign. Since then, several studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.
作用机制
Studies: Further studies are needed to investigate the exact mechanism of action of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide and its effects on normal cells and tissues.
4. Clinical trials: N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide may be tested in clinical trials to evaluate its safety and efficacy as a cancer therapeutic.
In conclusion, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide is a small molecule inhibitor that has shown potential as a cancer therapeutic. Its mechanism of action involves the inhibition of BCL-2, which induces apoptosis in cancer cells. Further research is needed to investigate its effects on normal cells and tissues and to develop more potent and specific analogs.
实验室实验的优点和局限性
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. It has shown potent activity against cancer cells in vitro and in vivo. However, its limitations include its specificity for BCL-2 inhibition, which may limit its effectiveness against certain types of cancer. Its effects on normal cells and tissues have not been extensively studied, which may limit its potential as a therapeutic.
未来方向
Several future directions for N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide research include:
1. Combination therapy: N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide may be used in combination with other cancer therapeutics to increase its effectiveness and reduce side effects.
2. Development of analogs: N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide analogs may be developed to improve its specificity and potency.
3.
合成方法
The synthesis of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide involves several steps, including the reaction of 3-methoxybenzoyl chloride with tert-butylamine to form N-(tert-butyl)-3-methoxybenzamide. This intermediate is then reacted with 2-hydroxy-6-methylquinoline to form the final product, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学研究应用
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been tested in several cancer cell lines, including breast cancer, lung cancer, and leukemia. In animal models, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to reduce tumor growth and increase survival rates. These findings suggest that N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has potential as a cancer therapeutic.
属性
IUPAC Name |
N-tert-butyl-3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-9-10-20-17(11-15)12-18(21(26)24-20)14-25(23(2,3)4)22(27)16-7-6-8-19(13-16)28-5/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCASJPMXCIYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CC(=CC=C3)OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-bromo-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692941.png)
